Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a tert-butyl group, a benzyl group, and a hydroxymethyl group attached to a piperazine ring.
Preparation Methods
Chemical Reactions Analysis
Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a building block for the synthesis of various biologically active molecules. In medicinal chemistry, it is used to develop new drugs with potential antibacterial, antifungal, anticancer, and antiparasitic activities . The piperazine ring’s conformational flexibility and polar nitrogen atoms enhance its interaction with biological macromolecules, making it a valuable scaffold in drug discovery .
Mechanism of Action
The mechanism of action of tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The presence of the benzyl and hydroxymethyl groups can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in the substituents attached to the piperazine ring. The unique combination of the tert-butyl, benzyl, and hydroxymethyl groups in this compound provides distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-benzyl-2-(hydroxymethyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(12-15(19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBKIGOBELWXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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